molecular formula C17H18FNO B4956169 N-(4-sec-butylphenyl)-2-fluorobenzamide

N-(4-sec-butylphenyl)-2-fluorobenzamide

Cat. No. B4956169
M. Wt: 271.33 g/mol
InChI Key: UAJUSLYBKINPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butylphenyl)-2-fluorobenzamide, commonly known as NSB 78, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of benzamide derivatives and is known for its potential therapeutic applications.

Scientific Research Applications

NSB 78 has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neuropathic pain, diabetes, and obesity.

Mechanism of Action

NSB 78 is known to act as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is involved in the transmission of pain signals. By blocking the TRPV1 receptor, NSB 78 reduces the transmission of pain signals and provides relief from pain.
Biochemical and Physiological Effects
NSB 78 has been shown to reduce inflammation and pain in animal models. It has also been reported to reduce blood glucose levels and improve insulin sensitivity in diabetic animals. Additionally, NSB 78 has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

NSB 78 is a potent and selective TRPV1 antagonist, which makes it a valuable tool for studying the role of TRPV1 in pain and inflammation. However, its limited solubility in aqueous solutions can pose a challenge in some experimental setups. Furthermore, its potential toxicity and side effects need to be carefully evaluated before using it in in vivo experiments.

Future Directions

NSB 78 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for research include studying its efficacy and safety in human clinical trials, exploring its potential use in the treatment of neuropathic pain and cancer, and investigating its mechanism of action in more detail.
Conclusion
NSB 78 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It acts as a TRPV1 antagonist and has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. While further research is needed to explore its full potential, NSB 78 holds promise as a valuable tool in the field of pharmacology and drug discovery.

Synthesis Methods

NSB 78 can be synthesized by the reaction of 4-sec-butylphenylamine with 2-fluorobenzoyl chloride in the presence of triethylamine. The reaction mixture is then subjected to purification by column chromatography, which yields NSB 78 in its pure form.

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-3-12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJUSLYBKINPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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